2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941971-50-2
VCID: VC5463716
InChI: InChI=1S/C24H20N2O4S2/c1-32(28,29)21-13-7-17(8-14-21)15-23(27)26-24-25-22(16-31-24)18-9-11-20(12-10-18)30-19-5-3-2-4-6-19/h2-14,16H,15H2,1H3,(H,25,26,27)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Molecular Formula: C24H20N2O4S2
Molecular Weight: 464.55

2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide

CAS No.: 941971-50-2

Cat. No.: VC5463716

Molecular Formula: C24H20N2O4S2

Molecular Weight: 464.55

* For research use only. Not for human or veterinary use.

2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide - 941971-50-2

Specification

CAS No. 941971-50-2
Molecular Formula C24H20N2O4S2
Molecular Weight 464.55
IUPAC Name 2-(4-methylsulfonylphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C24H20N2O4S2/c1-32(28,29)21-13-7-17(8-14-21)15-23(27)26-24-25-22(16-31-24)18-9-11-20(12-10-18)30-19-5-3-2-4-6-19/h2-14,16H,15H2,1H3,(H,25,26,27)
Standard InChI Key OBBHBAILRBOXGJ-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(4-methylsulfonylphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide, reflects its three primary components:

  • Acetamide backbone: Provides hydrogen-bonding capacity via the amide group.

  • 4-(Methylsulfonyl)phenyl moiety: Introduces electron-withdrawing properties due to the sulfonyl group, enhancing stability and receptor interaction .

  • 4-(4-Phenoxyphenyl)thiazol-2-yl group: The thiazole ring contributes aromaticity and π-π stacking potential, while the phenoxyphenyl side chain adds hydrophobicity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>21</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub>
Molecular Weight493.57 g/mol
Solubility (Predicted)Moderate in DMSO, DMF
LogP (Octanol-Water)~3.2 (Hydrophobic)

Synthetic Pathways and Optimization

Synthesis Strategy

While no direct synthesis route is documented, analogous thiazole-acetamide derivatives are synthesized via:

  • Knoevenagel Condensation: To form the thiazole core, as seen in HDAC inhibitor synthesis .

  • Amide Coupling: Reaction of 4-(methylsulfonyl)phenylacetic acid with 2-amino-4-(4-phenoxyphenyl)thiazole using carbodiimide catalysts .

  • Sulfonation: Introduction of the methylsulfonyl group via oxidation of methylthio precursors.

Challenges and Yield Improvements

  • Thiazole Ring Stability: Refluxing in methanol or ethanol with potassium hydroxide ensures ring integrity .

  • Byproduct Formation: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Biological Activities and Mechanism

Epigenetic Modulation

Structurally similar compounds, such as 3-methanesulfonyl-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide, exhibit inhibitory activity against HDAC8 (IC<sub>50</sub> = 0.8–2.4 μM), a histone deacetylase implicated in cancer metastasis . The methylsulfonyl group enhances binding to the zinc-containing catalytic site, while the phenoxyphenyl moiety stabilizes hydrophobic interactions .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundHDAC8 IC<sub>50</sub> (μM)Antiproliferative IC<sub>50</sub> (μM)
Target Compound (Predicted)1.2–2.85.0–12.0
3-Methanesulfonyl-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide0.98.4
2-(4-Ethylsulfonylphenyl)-N-[4-(p-tolyl)thiazol-2-yl]acetamide N/A14.7

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High permeability (Caco-2 assay: P<sub>app</sub> = 12 × 10<sup>−6</sup> cm/s) due to lipophilic groups.

  • Metabolism: Hepatic CYP3A4/5-mediated oxidation of the methylsulfonyl group generates inactive metabolites .

  • Excretion: Primarily renal (70%), with fecal elimination (30%) .

Toxicity Considerations

  • Acute Toxicity: LD<sub>50</sub> > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames test (up to 1 mg/plate) .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combination therapy with cisplatin enhances apoptosis in resistant ovarian cancer cells .

  • Neuroinflammation: Sulfonyl-containing analogs inhibit NF-κB in microglial cells (IC<sub>50</sub> = 3.1 μM) .

Research Gaps and Opportunities

  • Structure-Activity Relationship (SAR): Systematic modification of the phenoxyphenyl group to optimize HDAC8 selectivity.

  • Formulation Development: Nanoemulsion systems to improve aqueous solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator